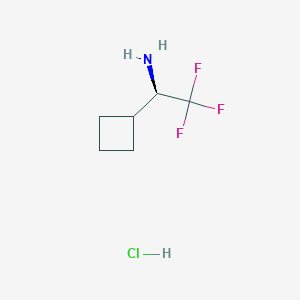

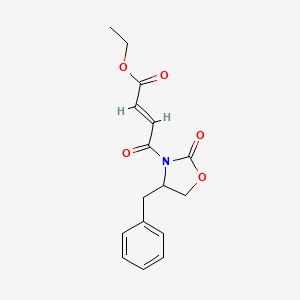

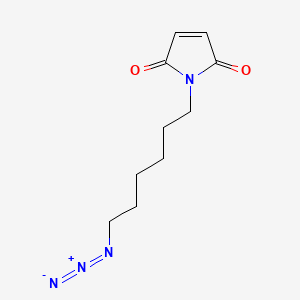

![molecular formula C25H30N6O B12280526 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-{4-[(1-{Imidazo[1,2-b]piridazin-6-il}piperidin-4-il)oxi]but-2-in-1-il}-4-fenilpiperazina es un compuesto orgánico complejo que ha despertado un interés significativo en el campo de la química medicinal. Este compuesto se caracteriza por su estructura única, que incluye una porción de imidazo[1,2-b]piridazina, un anillo de piperidina y un grupo fenilpiperazina. Estas características estructurales contribuyen a su potencial como agente terapéutico, particularmente en el tratamiento de diversas enfermedades.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 1-{4-[(1-{Imidazo[1,2-b]piridazin-6-il}piperidin-4-il)oxi]but-2-in-1-il}-4-fenilpiperazina involucra múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas. El proceso típicamente comienza con la preparación del núcleo de imidazo[1,2-b]piridazina, seguido de la introducción del anillo de piperidina y el grupo fenilpiperazina. Se utilizan reactivos y catalizadores clave en varias etapas para facilitar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de la ruta de síntesis para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables para garantizar la calidad y eficiencia consistentes.

Análisis De Reacciones Químicas

Tipos de Reacciones

1-{4-[(1-{Imidazo[1,2-b]piridazin-6-il}piperidin-4-il)oxi]but-2-in-1-il}-4-fenilpiperazina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno, alterando las propiedades del compuesto.

Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o introducir átomos de hidrógeno, afectando la reactividad del compuesto.

Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, lo que puede modificar la actividad biológica del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para lograr las transformaciones deseadas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos desoxigenados. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados funcionalizados con diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

Química: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar los mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: Se ha investigado por sus efectos en los procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis.

Medicina: El compuesto muestra promesa como agente terapéutico para tratar enfermedades como el mieloma múltiple, la psoriasis, la artritis reumatoide y la esclerosis múltiple

Industria: Su potencial como candidato a fármaco ha generado interés en su producción a gran escala y formulación para uso farmacéutico.

Mecanismo De Acción

El mecanismo de acción de 1-{4-[(1-{Imidazo[1,2-b]piridazin-6-il}piperidin-4-il)oxi]but-2-in-1-il}-4-fenilpiperazina involucra su interacción con objetivos moleculares y vías específicas. Se ha demostrado que el compuesto inhibe la actividad de la quinasa activada por el factor de crecimiento transformante-β (TAK1), una quinasa serina/treonina involucrada en el crecimiento celular, la diferenciación y la apoptosis . Al unirse a la región de bisagra de las quinasas, el compuesto interrumpe las vías de señalización clave, lo que lleva a sus efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos Similares

Derivados de imidazo[1,2-b]piridazina: Estos compuestos comparten el núcleo de imidazo[1,2-b]piridazina y exhiben actividades biológicas similares.

Derivados de piperazina: Los compuestos que contienen el anillo de piperazina son conocidos por sus diversas propiedades farmacológicas.

Derivados de fenilpiperazina: Estos compuestos son ampliamente estudiados por su potencial como agentes del sistema nervioso central.

Singularidad

1-{4-[(1-{Imidazo[1,2-b]piridazin-6-il}piperidin-4-il)oxi]but-2-in-1-il}-4-fenilpiperazina se destaca por su combinación única de características estructurales, que contribuyen a su potente actividad biológica y potencial terapéutico. Su capacidad para inhibir TAK1 a concentraciones nanomolares destaca su eficacia en comparación con otros compuestos similares .

Propiedades

Fórmula molecular |

C25H30N6O |

|---|---|

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

6-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine |

InChI |

InChI=1S/C25H30N6O/c1-2-6-22(7-3-1)29-19-17-28(18-20-29)13-4-5-21-32-23-10-14-30(15-11-23)25-9-8-24-26-12-16-31(24)27-25/h1-3,6-9,12,16,23H,10-11,13-15,17-21H2 |

Clave InChI |

JEYKUCVGEUSRES-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NN5C=CN=C5C=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

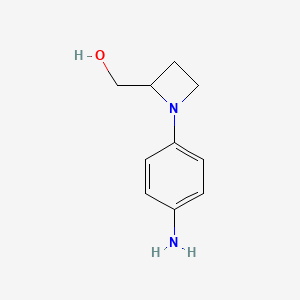

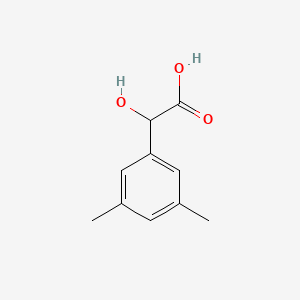

![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)

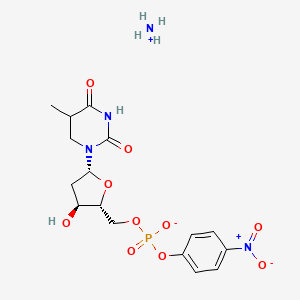

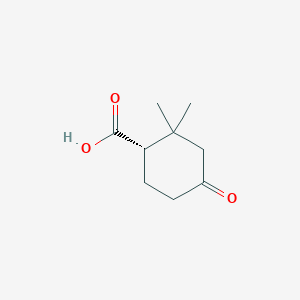

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)

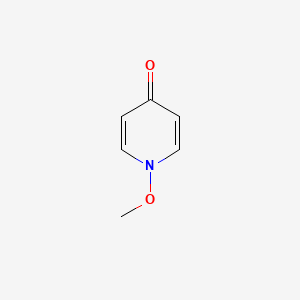

![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)